(3-Methoxyphenyl)(piperazin-1-yl)methanone

説明

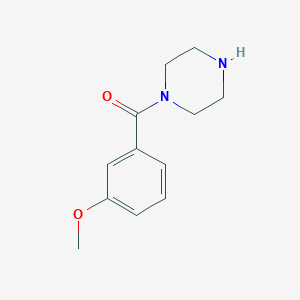

Structure

3D Structure

特性

IUPAC Name |

(3-methoxyphenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-4-2-3-10(9-11)12(15)14-7-5-13-6-8-14/h2-4,9,13H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZDOXRVWBCKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395212 | |

| Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100939-89-7 | |

| Record name | (3-Methoxyphenyl)(piperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3-Methoxyphenyl)(piperazin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for producing (3-Methoxyphenyl)(piperazin-1-yl)methanone, a versatile intermediate in pharmaceutical research and development.[1] The document outlines two core methodologies: the acylation of piperazine with 3-methoxybenzoyl chloride and the amide coupling of 3-methoxybenzoic acid with piperazine. Included are detailed experimental protocols, a summary of quantitative data, and workflow visualizations to facilitate laboratory application.

Synthesis Pathways

Two principal routes for the synthesis of this compound are well-established in the literature. The choice of pathway often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.

Pathway 1: Acylation of Piperazine with 3-Methoxybenzoyl Chloride

This is a direct and widely utilized method involving the nucleophilic acyl substitution reaction between piperazine and 3-methoxybenzoyl chloride. The reaction is typically conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction.[2][3]

Reaction Scheme: 3-Methoxybenzoyl Chloride + Piperazine → this compound + HCl

Pathway 2: Amide Coupling of 3-Methoxybenzoic Acid and Piperazine

This alternative pathway involves the formation of an amide bond between 3-methoxybenzoic acid and piperazine. This reaction requires the activation of the carboxylic acid, which is typically achieved using a coupling agent. Common coupling systems include N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in combination with 1-Hydroxybenzotriazole (HOBt).[4][5]

Reaction Scheme: 3-Methoxybenzoic Acid + Piperazine --(Coupling Agent)--> this compound + H₂O

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of piperazine amides from various sources. It is important to note that yields are highly dependent on the specific substrates and reaction conditions employed.

| Product | Starting Materials | Coupling Method/Reagents | Solvent | Yield (%) | Reference |

| (4-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | 4-methoxybenzoic acid and 1-phenylpiperazine | EDC.HCl, HOBt | DCM or DMF | 35 | [4] |

| (4-methoxyphenyl)(4-benzylpiperazin-1-yl)methanone | 4-methoxybenzoic acid and 1-benzylpiperazine | EDC.HCl, HOBt | DCM or DMF | 47 | [4] |

| (3,4-dihydroxyphenyl)-(4-phenylpiperazin-1-yl)methanone | 3,4-dihydroxybenzoic acid and 1-phenylpiperazine | EDC.HCl, HOBt | DCM or DMF | 10 | [4] |

| (4-hydroxy-3-methoxyphenyl)(4-phenylpiperazin-1-yl)methanone | Vanillic acid and 1-phenylpiperazine | EDC.HCl, HOBt | DCM or DMF | 37 | [4] |

| N-(3-methoxyphenyl)piperazine | m-bromoanisole and piperazine | Palladium-catalyzed Buchwald-Hartwig amination | o-xylene | 96 | [6] |

Experimental Protocols

Protocol for Pathway 1: Acylation of Piperazine using 3-Methoxybenzoyl Chloride

This protocol is adapted from a general procedure for the acylation of piperazine derivatives.[2]

Materials:

-

Piperazine (or a suitable derivative such as benzylpiperazine)

-

3-Methoxybenzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Water

-

Sodium sulfate

Procedure:

-

Dissolve piperazine (1.0 equivalent) in dichloromethane.

-

Add triethylamine (1.05 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 3-methoxybenzoyl chloride (1.0 equivalent) in dichloromethane dropwise to the cooled reaction mixture.

-

After the addition is complete, allow the reaction to stir overnight at room temperature.

-

Wash the reaction mixture with water.

-

Dry the organic phase over sodium sulfate.

-

Concentrate the solution in vacuo to yield the crude product.

-

Further purification can be achieved through column chromatography or recrystallization if necessary.

Protocol for Pathway 2: Amide Coupling of 3-Methoxybenzoic Acid and Piperazine

This protocol is based on a general procedure for the synthesis of aryl piperazine amides.[4]

Materials:

-

3-Methoxybenzoic acid

-

Piperazine

-

N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

1-hydroxybenzotriazole hydrate (HOBt·xH₂O)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve 3-methoxybenzoic acid (1.1 equivalents) in either dichloromethane or dimethylformamide.

-

Add EDC.HCl (1.1 equivalents) and HOBt·xH₂O (1.1 equivalents) to the solution.

-

Allow the activation reaction to proceed for 1 hour.

-

Add piperazine (1.0 equivalent) to the reaction vessel.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the appropriate solvent and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Mandatory Visualizations

The following diagrams illustrate the workflows for the two primary synthesis pathways.

Caption: Workflow for Acylation Pathway.

Caption: Workflow for Amide Coupling Pathway.

References

- 1. chemimpex.com [chemimpex.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Presumed Mechanism of Action of (3-Methoxyphenyl)(piperazin-1-yl)methanone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

December 2025

Executive Summary

(3-Methoxyphenyl)(piperazin-1-yl)methanone belongs to the arylpiperazine class of compounds, a scaffold known for its versatile interactions with various central nervous system (CNS) targets. While direct and extensive research on the specific mechanism of action of this compound is limited in publicly available literature, the pharmacological profile of its close analogs, particularly those containing the 3-methoxyphenylpiperazine moiety, strongly suggests a primary interaction with serotonergic and dopaminergic pathways. This technical guide consolidates the available data on these related compounds to infer a probable mechanism of action for this compound, focusing on its potential as a modulator of serotonin and dopamine receptors. The guide presents quantitative binding data for key analogs, detailed experimental protocols for relevant assays, and visual representations of associated signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction

Arylpiperazine derivatives are a cornerstone in neuropharmacology, forming the structural basis for numerous approved and investigational drugs targeting a spectrum of neurological and psychiatric disorders. The (3-methoxyphenyl)piperazine core is a particularly privileged scaffold, frequently associated with high affinity for serotonin and dopamine receptors. Compounds incorporating this moiety have been explored for their potential as antidepressants, anxiolytics, and antipsychotics. This guide focuses on elucidating the likely mechanism of action of this compound by examining the pharmacology of its well-characterized structural relatives.

Inferred Mechanism of Action: Modulation of Serotonin and Dopamine Receptors

Based on the pharmacological profiles of structurally similar compounds, this compound is hypothesized to exert its effects primarily through the modulation of serotonin type 1A (5-HT1A) and dopamine D2/D3 receptors. The arylpiperazine moiety is a well-established pharmacophore for these receptors.

Interaction with Serotonin 5-HT1A Receptors

Many arylpiperazine derivatives act as agonists, partial agonists, or antagonists at 5-HT1A receptors. For instance, compounds like Bifeprunox, which contains a methoxyphenylpiperazine group, are potent 5-HT1A receptor agonists. Activation of 5-HT1A receptors is a key mechanism for anxiolytic and antidepressant effects. Presynaptic 5-HT1A autoreceptors regulate serotonin release, while postsynaptic receptors modulate neuronal excitability in regions like the hippocampus and cortex.

Interaction with Dopamine D2-like Receptors

The arylpiperazine scaffold is also a common feature in ligands targeting the dopamine D2-like receptor family (D2, D3, and D4). Bifeprunox, for example, is a partial agonist at the D2 receptor. This dual action as a dopamine system stabilizer allows for the modulation of dopamine activity, potentially reducing dopaminergic hyperactivity in some brain regions while enhancing it in others. This profile is characteristic of atypical antipsychotics, which aim to treat both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.

Quantitative Data for Key Analogs

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of representative arylpiperazine compounds with structural similarity to this compound. This data provides a quantitative basis for the inferred mechanism of action.

| Compound | Receptor | Assay Type | Ki (nM) | Species | Reference |

| Bifeprunox | 5-HT1A | Binding | 0.25 | Human | [1] |

| Bifeprunox | Dopamine D2 | Binding | 0.65 | Human | [1] |

| WAY-100135 | 5-HT1A | Binding | 34 (IC50) | Rat | [2] |

| N-Arylpiperazine Derivative (Compound 4) | Dopamine D3 | Binding | 0.118 | Not Specified | [3] |

| N-Arylpiperazine Derivative (Compound 4) | Dopamine D2 | Binding | 12.9 | Not Specified | [3] |

| WC-10 | Dopamine D3 | Binding | - | Human/Rat | [4] |

| WC-10 | Dopamine D2 | Binding | - | Human/Rat | [4] |

Note: Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher affinity/potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of a compound's mechanism of action. Below are representative protocols for key in vitro assays used to determine the binding affinity and functional activity of ligands at serotonin and dopamine receptors.

Radioligand Binding Assay for 5-HT1A Receptors

This protocol is adapted from studies characterizing arylpiperazine derivatives.

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.

Materials:

-

Membrane Preparation: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT1A agonist).

-

Non-specific binding control: 10 µM 5-HT.

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

-

Test Compound: this compound or its analogs dissolved in a suitable solvent (e.g., DMSO).

-

Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, 50 µL of test compound dilution (or vehicle for total binding, or non-specific control), and 100 µL of membrane preparation.

-

Incubate at 25°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the functional activity of a test compound at the D2 receptor.

Objective: To determine the potency (EC50 or IC50) of a test compound to inhibit cAMP production via D2 receptor activation.

Materials:

-

Cell Line: CHO or HEK293 cells co-expressing the human D2 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.

-

Agonist: Quinpirole (a D2 receptor agonist).

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and cAMP production).

-

Assay Medium: Serum-free cell culture medium.

-

cAMP Detection Kit: (e.g., HTRF, ELISA, or luciferase-based).

-

Test Compound.

Procedure:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Replace the growth medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

-

To determine agonist activity, add serial dilutions of the test compound and incubate for 15-30 minutes. Then add a fixed concentration of forskolin and incubate for a further 15-30 minutes.

-

To determine antagonist activity, add serial dilutions of the test compound and incubate for 15-30 minutes. Then add a fixed concentration of a D2 agonist (e.g., quinpirole) followed by a fixed concentration of forskolin and incubate.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

-

Plot the data as a percentage of the forskolin-stimulated response and determine the EC50 (for agonists) or IC50 (for antagonists) using non-linear regression.

Visualizations

Signaling Pathways

The following diagrams illustrate the presumed signaling pathways modulated by this compound and its analogs.

Caption: Presumed 5-HT1A Receptor Signaling Pathway.

Caption: Presumed Dopamine D2 Receptor Signaling Pathway.

Experimental Workflow

Caption: General Workflow for Radioligand Binding Assays.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is not extensively documented, a comprehensive analysis of its structural analogs strongly suggests a multimodal interaction with the serotonergic and dopaminergic systems. The primary targets are likely to be the 5-HT1A and D2/D3 receptors. The provided quantitative data for related compounds and detailed experimental protocols offer a solid foundation for researchers to investigate this compound further. The presented signaling pathways and workflows serve as a visual guide for designing and interpreting future experiments aimed at definitively characterizing the pharmacological profile of this compound and its potential as a novel therapeutic agent for CNS disorders.

References

- 1. Bifeprunox | dopamine D2-like and 5-HT1A receptor partial agonist | CAS# 350992-10-8 | InvivoChem [invivochem.com]

- 2. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted <i>N</i>-arylpiperazine Derivatives Characterized as D<sub>2</sub>/D<sub>3</sub> Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - ProQuest [proquest.com]

- 4. [3H]4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl) butyl)benzamide: a selective radioligand for dopamine D(3) receptors. II. Quantitative analysis of dopamine D(3) and D(2) receptor density ratio in the caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (3-Methoxyphenyl)(piperazin-1-yl)methanone and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct pharmacological data for (3-Methoxyphenyl)(piperazin-1-yl)methanone is limited in publicly available literature. This guide provides a comprehensive overview of the pharmacological profile of structurally related analogs, particularly those sharing the methoxyphenylpiperazine scaffold, to infer the likely biological activity of the title compound.

Introduction

The this compound core structure is a key pharmacophore found in a variety of centrally acting agents. Compounds incorporating the methoxyphenylpiperazine moiety have demonstrated significant interactions with key neurotransmitter systems, particularly the serotonergic and dopaminergic pathways.[1] These interactions underpin their potential therapeutic applications in a range of neurological and psychiatric disorders, including depression, anxiety, and psychosis.[2][3] This technical guide summarizes the available pharmacological data on close analogs, details the experimental methodologies used for their characterization, and visualizes the key signaling pathways and experimental workflows.

Inferred Pharmacological Profile

Based on the pharmacological profiles of its analogs, this compound is predicted to exhibit affinity for serotonin and dopamine receptors. The methoxy group's position on the phenyl ring (ortho, meta, or para) significantly influences receptor affinity and selectivity.

Serotonin Receptor Interactions

Analogs of this compound, particularly those with a 2-methoxyphenyl substitution, show high affinity for 5-HT1A receptors, often acting as partial agonists or antagonists.[2][4][5] Affinity for 5-HT2A and 5-HT7 receptors has also been reported, suggesting a multimodal serotonergic profile.[2][6]

Dopamine Receptor Interactions

The methoxyphenylpiperazine scaffold is a well-established component of ligands targeting D2-like dopamine receptors (D2, D3, and D4).[7][8][9] Many analogs exhibit high affinity for the D3 receptor, with varying degrees of selectivity over the D2 receptor.[10][11][12] This D3 receptor preference is a sought-after characteristic for novel antipsychotic and anti-addiction medications.

Quantitative Pharmacological Data of Analogs

The following tables summarize the receptor binding affinities (Ki) for various analogs of this compound. It is important to note that these are not data for the title compound itself but for structurally related molecules.

Table 1: Serotonin Receptor Binding Affinities of Methoxyphenylpiperazine Analogs

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | [4] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 | [4] |

| (S)-WAY-100135 | 5-HT1A | (Selective antagonist) | [13] |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 5-HT1A | (Partial agonist) | [2] |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 5-HT2A | (Antagonist) | [2] |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 5-HT7 | High Affinity | [2] |

Table 2: Dopamine Receptor Binding Affinities of Methoxyphenylpiperazine Analogs

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (D2 vs D3) | Reference |

| WC-10 | D3 (human) | 1.2 | 66-fold for D3 | [10] |

| WC-10 | D3 (rat) | 3.9 | 40-fold for D3 | [10] |

| Compound 6a | D3 (human) | Nanomolar affinity | ~500-fold for D3 | [7] |

| ST 280 | D3 (human) | 0.5 | 153-fold for D3 | [8] |

| Compound 8d | D3 | 6.1 | >1000-fold for D3 | [11] |

| Compound 8j | D3 | 2.6 | >1000-fold for D3 | [11] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14][15]

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for a target receptor.

General Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.[16]

-

Assay Setup: Membranes are incubated with a specific radioligand (a radioactively labeled drug with known affinity for the receptor) and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.[16]

-

Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[16]

Functional Assays (cAMP Accumulation Assay)

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For G-protein coupled receptors (GPCRs) that couple to Gs or Gi proteins, measuring changes in intracellular cyclic AMP (cAMP) is a common method.[17][18]

Objective: To determine the functional activity (e.g., EC50 for agonists, IC50 for antagonists) of the test compound.

General Procedure for a Gi-coupled Receptor:

-

Cell Culture: Cells expressing the Gi-coupled receptor of interest are cultured in microplates.

-

Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.

-

Compound Addition: The test compound is added at various concentrations.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an enzyme-linked immunosorbent assay (ELISA).[19][20]

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 or IC50 of the test compound.

Signaling Pathways

The primary signaling pathways likely modulated by this compound and its analogs involve G-protein coupled receptors.

5-HT1A Receptor Signaling (Gi-coupled)

Activation of the 5-HT1A receptor, which is coupled to an inhibitory G-protein (Gi), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

D2/D3 Receptor Signaling (Gi-coupled)

Similar to the 5-HT1A receptor, D2 and D3 dopamine receptors are also coupled to Gi proteins. Their activation inhibits adenylyl cyclase and reduces cAMP production.

In Vivo Pharmacological Models

To assess the potential antidepressant and antipsychotic effects of compounds like this compound, various animal models are employed.[21][22]

-

Forced Swim Test (FST): This is a common model to screen for antidepressant activity. A reduction in the immobility time of a rodent placed in an inescapable cylinder of water is indicative of an antidepressant-like effect.[2]

-

Elevated Plus Maze (EPM): This model is used to assess anxiolytic activity. An increase in the time spent in the open arms of the maze suggests a reduction in anxiety.

-

Prepulse Inhibition (PPI) of the Startle Reflex: Disruption of PPI is a model of sensorimotor gating deficits observed in schizophrenia. The ability of a drug to restore PPI disrupted by a psychostimulant (like amphetamine or ketamine) is predictive of antipsychotic efficacy.[23]

-

Conditioned Avoidance Response (CAR): This model is used to predict the efficacy of antipsychotic drugs. The ability of a compound to suppress the avoidance response without impairing the escape response is characteristic of antipsychotic activity.

Conclusion

References

- 1. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]

- 2. Antidepressant-like activity of aroxyalkyl derivatives of 2-methoxyphenylpiperazine and evidence for the involvement of serotonin receptor subtypes in their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. mdpi.com [mdpi.com]

- 5. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. [(3)H]4-(Dimethylamino)-N-[4-(4-(2-methoxyphenyl)piperazin- 1-yl)butyl]benzamide, a selective radioligand for dopamine D(3) receptors. I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. multispaninc.com [multispaninc.com]

- 15. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. resources.revvity.com [resources.revvity.com]

- 21. people.socsci.tau.ac.il [people.socsci.tau.ac.il]

- 22. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]

- 23. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]

(3-Methoxyphenyl)(piperazin-1-yl)methanone: A Core Scaffold in Modern Drug Discovery

(3-Methoxyphenyl)(piperazin-1-yl)methanone has emerged as a pivotal structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of pharmacologically active agents. While a singular, detailed historical account of its initial discovery is not prominently documented, its significance is underscored by its recurrent appearance in the development of compounds targeting the central nervous system, particularly for neurological and psychiatric disorders. This technical guide delves into the synthesis, key applications, and pharmacological relevance of this compound and its derivatives, providing researchers and drug development professionals with a comprehensive overview of its role in the pharmaceutical landscape.

Synthesis and Chemical Properties

The synthesis of this compound and its analogs typically involves standard amidation reactions. A general approach entails the coupling of a substituted benzoic acid or its activated derivative (e.g., an acid chloride) with piperazine or a piperazine derivative.

General Synthetic Protocol:

A common synthetic route involves the reaction of 3-methoxybenzoyl chloride with piperazine in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is typically isolated and purified using standard techniques like extraction and column chromatography.

For the synthesis of more complex derivatives, this compound can serve as a key intermediate. For instance, it can be further functionalized by reacting the secondary amine of the piperazine ring with various electrophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H16N2O2 | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| CAS Number | 100939-89-7 | [1] |

| Appearance | Off-white powder | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Applications in Drug Development

The this compound scaffold is a cornerstone in the design of ligands for various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Its structural features allow for modifications that can fine-tune selectivity and affinity for specific receptor subtypes.

Neurological and Psychiatric Disorders:

This chemical moiety is extensively utilized in the development of potential treatments for a range of neurological and psychiatric conditions. It is a key building block for compounds being investigated for their antidepressant and anxiolytic properties.[2] The ability of its derivatives to interact with neurotransmitter systems is a primary driver of this research.[2]

Derivatives of this compound have been explored as selective D3 dopamine receptor agonists, which have potential therapeutic applications in conditions like schizophrenia and Parkinson's disease.[3] Furthermore, modifications of the phenylpiperazine structure have led to the development of high-affinity and enantioselective D3 receptor antagonists.[4]

The serotonergic system is another major target. The 2-methoxyphenylpiperazine moiety, a close analog, is a well-established pharmacophore for 5-HT1A receptor ligands.[5][6] This has led to the design and synthesis of potent and selective 5-HT1A receptor ligands for potential use in treating anxiety and depression.[5]

Antimicrobial and Anticancer Activity:

Research has also extended into the realms of infectious diseases and oncology. Certain derivatives of the core structure have demonstrated antimicrobial activity.[7] For instance, some trimethoxyphenyl piperazine derivatives have shown moderate antibacterial and good antifungal activity.[7]

In the context of cancer research, a bromo-substituted analog, (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone, has exhibited cytotoxic effects against human prostate (DU-145) and breast (MCF-7) cancer cell lines, with IC50 values indicating significant inhibitory effects on cell proliferation.[3]

Experimental Protocols and Data

Synthesis of 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine:

A solution of 1,3-dichloropropane (1.13 g, 10 mmol) in acetonitrile is added to a stirring solution of 1-(2-methoxyphenyl)-piperazine (1.28 g, 6.67 mmol) and K2CO3 (2.69 g, 20.00 mmol) in 25 mL of acetonitrile at 70 °C. The mixture is then refluxed for 14 hours. After cooling to room temperature, the solvent is removed under vacuum. The crude product is purified by column chromatography on silica gel.[5]

Table 2: Biological Activity of Selected this compound Derivatives

| Compound | Target | Activity | Cell Line | Reference |

| (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone | - | Anticancer (Cytotoxicity) | DU-145 (prostate), MCF-7 (breast) | [3] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A Receptor | High affinity ligand (Ki = 1.2 nM) | - | [5] |

| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate | 5-HT1A Receptor | High affinity ligand (Ki = 21.3 nM) | - | [5] |

Signaling Pathways and Logical Relationships

The pharmacological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. For instance, compounds targeting the D3 dopamine receptor modulate downstream signaling cascades involved in neuronal function. Similarly, ligands for the 5-HT1A receptor influence serotonergic neurotransmission, which plays a crucial role in mood regulation.

Caption: General synthesis workflow for this compound and its derivatives.

Caption: Simplified signaling pathway for derivatives targeting dopamine and serotonin receptors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (3-Bromo-4-methoxyphenyl)(piperazin-1-yl)methanone | Benchchem [benchchem.com]

- 4. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine [mdpi.com]

- 6. (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on (3-Methoxyphenyl)(piperazin-1-yl)methanone: Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting drugs. Among these, (3-Methoxyphenyl)(piperazin-1-yl)methanone and its analogs represent a significant class of compounds with broad pharmacological potential.[1] This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and biological significance of these compounds. It details experimental protocols for their synthesis and characterization, along with methodologies for assessing their biological activity, particularly their interactions with serotonin and dopamine receptors and their potential as anticancer agents. Quantitative data on the bioactivity of representative analogs are summarized, and key signaling pathways are visualized to elucidate their mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the arylpiperazine framework.

Introduction

Arylpiperazine derivatives are a well-established and highly versatile class of compounds in drug discovery, known to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs).[2] The this compound core is of particular interest due to its presence in molecules exhibiting high affinity for serotonin (5-HT) and dopamine (D) receptors.[3][4] This structural motif is a key pharmacophore that influences the affinity and selectivity of these compounds for their respective targets.[1] Modifications of the piperazine ring and the methoxyphenyl group have led to the development of a wide range of derivatives with diverse pharmacological profiles, including antidepressant, anxiolytic, antipsychotic, and anticancer activities.[1] Understanding the structure-activity relationships (SAR) and the underlying molecular mechanisms of these compounds is crucial for the rational design of new and more effective therapeutic agents.

Synthesis of this compound and its Analogs

The synthesis of this compound typically involves a two-step process: the synthesis of the precursor 1-(3-methoxyphenyl)piperazine, followed by its acylation.

Synthesis of 1-(3-methoxyphenyl)piperazine

A common method for the synthesis of 1-(3-methoxyphenyl)piperazine is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide with piperazine.

Experimental Protocol:

-

Materials:

-

Piperazine

-

m-Bromoanisole (3-bromoanisole)

-

Sodium tert-butoxide (NaOBut)

-

Palladium catalyst (e.g., Pd2(dba)3 with a suitable phosphine ligand)

-

Anhydrous o-xylene

-

Nitrogen gas

-

-

Procedure:

-

To a 200 mL Kjeldahl flask equipped with a dropping funnel, condenser, and thermometer, add piperazine (6 molar equivalents relative to m-bromoanisole) and sodium tert-butoxide (1.38 molar equivalents) dissolved in o-xylene (20 mL each).[5]

-

Add m-bromoanisole (1 molar equivalent) dissolved in o-xylene (20 mL) to the flask.[5]

-

Flush the flask with nitrogen for 20 minutes with stirring.[5]

-

Heat the mixture to 80°C.[5]

-

Prepare a solution of the palladium catalyst in o-xylene and add it dropwise to the reaction mixture.[5]

-

Heat the reaction mixture to 120°C and maintain this temperature for 3 hours with continuous stirring.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add 80 mL of water.[5]

-

Transfer the mixture to a separatory funnel and separate the organic phase.[5]

-

Extract the aqueous phase with o-xylene (40 mL).[5]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purify the crude product by column chromatography or distillation to obtain 1-(3-methoxyphenyl)piperazine.[5]

-

Synthesis of this compound Analogs

The final step in the synthesis of the target compounds is the acylation of 1-(3-methoxyphenyl)piperazine with a suitable acyl chloride.

Experimental Protocol:

-

Materials:

-

1-(3-methoxyphenyl)piperazine

-

Aromatic acid chloride (e.g., 3-methoxybenzoyl chloride for the parent compound)

-

Triethylamine (Et3N) or another suitable base

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

-

Procedure:

-

Dissolve 1-(3-methoxyphenyl)piperazine (1 molar equivalent) and triethylamine (1.1 molar equivalents) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add the aromatic acid chloride (1 molar equivalent) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired this compound analog.[6]

-

Biological Activity and Pharmacological Evaluation

Arylpiperazine derivatives, including those based on the this compound core, exhibit a wide range of biological activities. Their primary targets are often serotonin and dopamine receptors, but they have also shown promise as anticancer agents.

Interaction with Serotonin and Dopamine Receptors

These compounds are known to have high affinity for various serotonin receptor subtypes, particularly 5-HT1A, and dopamine D2-like receptors.[2][4] Their functional activity can range from agonism to antagonism, depending on the specific substitutions on the aryl and piperazine rings.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor Affinity

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Materials:

-

Cell membranes expressing the human 5-HT1A receptor

-

Radioligand (e.g., [3H]-8-OH-DPAT)

-

Test compounds at various concentrations

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA)

-

Non-specific binding determinator (e.g., 10 µM serotonin)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare dilutions of the test compounds.

-

In a 96-well plate, add the cell membrane preparation (typically 20-50 µg of protein per well).

-

Add the test compound at various concentrations.

-

For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., serotonin).

-

Add the radioligand at a concentration close to its Kd value.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Anticancer Activity

Recent studies have highlighted the potential of arylpiperazine derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium

-

Test compounds at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 48 or 72 hours).

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

During this incubation, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

-

Quantitative Data and Structure-Activity Relationships (SAR)

The biological activity of this compound analogs is highly dependent on their structural features. The following tables summarize representative quantitative data for this class of compounds.

Table 1: Binding Affinities (Ki, nM) of (3-Methoxyphenyl)piperazinyl Analogs for Serotonin and Dopamine Receptors

| Compound ID | R Group (Modification on Piperazine N4) | 5-HT1A Ki (nM) | D2 Ki (nM) | Reference |

| Analog 1 | -CH2CH2CH2-Adamantane | 1.2 | >1000 | |

| Analog 2 | -CH2CH2CH2-Memantine | 21.3 | >1000 | |

| Analog 3 | -butyl-indole-2-carboxamide | 13.7 | 1.58 | [3] |

| Analog 4 | -butyl-benzofuran-2-carboxamide | 217 | 11.2 | [3] |

Note: This table is illustrative and compiles data from different studies on related arylpiperazine structures. Direct comparison should be made with caution.

Table 2: Cytotoxicity (IC50, µM) of Arylpiperazine Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 43.4 | |

| Derivative B | MDA-MB-231 (Breast) | 35.1 | |

| Derivative C | HepG2 (Liver) | 22 | |

| Derivative D | Capan-1 (Pancreatic) | 1.4 | [6] |

Note: This table presents a selection of IC50 values for various arylpiperazine derivatives to demonstrate their potential anticancer activity.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound and its analogs are mediated through complex intracellular signaling cascades initiated by their interaction with GPCRs.

Serotonin 5-HT1A Receptor Signaling

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can lead to the modulation of various downstream effectors, including protein kinase A (PKA) and ion channels.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Compound [4-(3-methoxybenzoyl)piperazin-1-yl](3,4,5-trimethoxyphenyl)methanone -... [chemdiv.com]

- 5. Buy (3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (EVT-2594041) | 1323490-59-0 [evitachem.com]

- 6. Compound [4-(4-methoxybenzoyl)piperazin-1-yl](3-methoxyphenyl)methanone - Chemdiv [chemdiv.com]

Spectroscopic Analysis of (3-Methoxyphenyl)(piperazin-1-yl)methanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Summary of Expected Spectroscopic Data

Based on the analysis of structurally similar compounds and general principles of spectroscopy, the expected data for (3-Methoxyphenyl)(piperazin-1-yl)methanone are summarized below. These tables provide a predictive framework for researchers working with this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Aromatic (methoxyphenyl) | 6.8 - 7.4 | Multiplet |

| Piperazine (-CH₂-) | 2.8 - 4.0 | Multiplet |

| Piperazine (-NH) | 1.5 - 2.5 (variable) | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (methoxyphenyl) | 110 - 160 |

| Methoxy (-OCH₃) | ~55 |

| Piperazine (-CH₂-) | 40 - 50 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| N-H Stretch (piperazine) | 3200 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2800 - 3000 | Medium |

| C=O Stretch (amide) | 1630 - 1660 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-O Stretch (methoxy) | 1000 - 1300 | Strong |

| C-N Stretch | 1000 - 1250 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | m/z (Predicted) |

| Molecular Ion [M]⁺ | 220.12 |

| [M+H]⁺ | 221.13 |

Experimental Protocols

The following are detailed, standardized protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of the purified compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. ¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

3. ¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

-

Temperature: 298 K.

4. Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Reference the spectrum to the internal standard (TMS).

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

2. Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Positive ion mode is typically used for piperazine-containing compounds.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity for the [M+H]⁺ ion.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

In Silico Modeling of (3-Methoxyphenyl)(piperazin-1-yl)methanone Receptor Binding: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the receptor binding profile of (3-Methoxyphenyl)(piperazin-1-yl)methanone. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from studies on structurally related methoxyphenylpiperazine analogs to predict its likely receptor targets and outline a robust computational workflow for its characterization. The primary focus is on potential interactions with aminergic G-protein coupled receptors (GPCRs), such as serotonin, dopamine, and adrenergic receptors, which are common targets for this chemical scaffold. This document details experimental protocols for molecular docking and molecular dynamics simulations, presents tabulated quantitative binding data from analogous compounds, and visualizes key signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

This compound belongs to the arylpiperazine class of compounds, a versatile scaffold frequently found in centrally active pharmaceuticals. Molecules incorporating the methoxyphenylpiperazine moiety are known to exhibit affinity for a range of neurotransmitter receptors, playing roles in the modulation of serotonergic, dopaminergic, and adrenergic signaling. Understanding the specific receptor binding profile of this compound is crucial for elucidating its potential pharmacological effects and therapeutic applications.

In silico modeling offers a powerful and resource-efficient approach to predict and analyze ligand-receptor interactions at a molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations can provide insights into binding poses, interaction energies, and the stability of the ligand-receptor complex, thereby guiding lead optimization and hypothesis-driven experimental work. This guide serves as a practical resource for researchers aiming to apply these computational methods to this compound and its derivatives.

Predicted Receptor Targets and Signaling Pathways

Based on the pharmacology of structurally similar methoxyphenylpiperazine derivatives, the primary predicted targets for this compound are aminergic GPCRs. The most likely candidates include:

-

Serotonin Receptors: Particularly the 5-HT1A and 5-HT2A subtypes.

-

Dopamine Receptors: Primarily the D2 and D3 subtypes.

-

Adrenergic Receptors: With a potential for interaction with α1-adrenergic receptor subtypes.

The activation or inhibition of these receptors triggers distinct intracellular signaling cascades that are fundamental to neuronal communication and physiological regulation.

Serotonin 5-HT1A Receptor Signaling

The 5-HT1A receptor is a Gαi/o-coupled receptor. Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling pathway is associated with neuronal hyperpolarization through the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Dopamine D2 Receptor Signaling

Similar to the 5-HT1A receptor, the dopamine D2 receptor is coupled to the Gαi/o protein. Its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production. This pathway is crucial in modulating neuronal excitability and neurotransmitter release. D2 receptors are key targets for antipsychotic medications.

Alpha-1 Adrenergic Receptor Signaling

Alpha-1 adrenergic receptors are coupled to Gαq proteins. Upon activation, Gαq stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is important for smooth muscle contraction and other physiological responses.

Quantitative Binding Data for Methoxyphenylpiperazine Analogs

The following tables summarize the in vitro receptor binding affinities (Ki or IC50 values) of various methoxyphenylpiperazine derivatives at the predicted target receptors. This data provides a quantitative basis for understanding the structure-activity relationships (SAR) within this chemical class and for prioritizing in silico and in vitro experiments for this compound.

Table 1: Binding Affinities of Methoxyphenylpiperazine Analogs at Serotonin Receptors

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine | 5-HT1A | 1.2 | [1] |

| N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine | 5-HT1A | 21.3 | [1] |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.60 | [2] |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT2A | 8 | [2] |

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide | 5-HT1A | Subnanomolar | [3] |

| N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)picolinamide | 5-HT2A | 0.0224 | [3] |

| 6-acetyl-7-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 301 (IC50) | [4] |

Table 2: Binding Affinities of Methoxyphenylpiperazine Analogs at Dopamine Receptors

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | D2 | High Affinity | [5][6] |

| N-Phenylpiperazine analog 3a | D2 | 349 | [7] |

| N-Phenylpiperazine analog 3a | D3 | 96 | [7] |

| (o-methoxyphenyl)piperazine derivative 42b | D2 | 0.4 | [6] |

| (o-methoxyphenyl)piperazine derivative 42c | D2 | 0.19 | [6] |

Table 3: Binding Affinities of Methoxyphenylpiperazine Analogs at Adrenergic Receptors

| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Phenylpiperazine-Hydantoin Derivative 14 | α1 | 11.9 | [8] |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivative | α1 | Variable Affinity | [5] |

| New (2-methoxyphenyl)piperazine derivatives (2a, 2c, 2f, 2g, 2h) | α1 | Devoid of antagonist activity | [9] |

Experimental Protocols for In Silico Modeling

A generalized workflow for the in silico analysis of this compound binding to its putative receptor targets is presented below. This protocol integrates molecular docking to predict binding modes and molecular dynamics simulations to assess the stability of the predicted complex.

Molecular Docking Protocol

-

Receptor Preparation:

-

Obtain the 3D structure of the target receptor from a protein database (e.g., Protein Data Bank - PDB). If an experimental structure is unavailable, a homology model can be constructed using a suitable template.

-

Prepare the protein by removing water molecules, co-crystallized ligands, and any other non-essential molecules.

-

Add hydrogen atoms and assign appropriate protonation states to titratable residues at a physiological pH.

-

Perform energy minimization of the receptor structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate different possible conformers of the ligand.

-

-

Docking Simulation:

-

Define the binding site on the receptor. This can be based on the location of a co-crystallized ligand in the PDB structure or predicted using binding site detection algorithms.

-

Generate a docking grid box that encompasses the defined binding site.

-

Perform the docking calculation using software such as AutoDock Vina, Glide, or GOLD.

-

Analyze the resulting docking poses based on their scoring functions. The pose with the lowest binding energy is often considered the most favorable.

-

Visually inspect the top-ranked poses to assess the key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligand and the receptor.

-

Molecular Dynamics Simulation Protocol

-

System Setup:

-

Take the most promising ligand-receptor complex from the molecular docking study as the starting structure.

-

For membrane proteins like GPCRs, embed the complex in a lipid bilayer (e.g., POPC) that mimics a cell membrane.

-

Solvate the system with an appropriate water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Simulation Run:

-

Perform an initial energy minimization of the entire system to remove bad contacts.

-

Gradually heat the system to the desired temperature (e.g., 310 K) while applying positional restraints to the protein and ligand.

-

Equilibrate the system under constant temperature and pressure (NPT ensemble) to allow the solvent and lipids to relax around the complex.

-

Run the production MD simulation for a sufficient duration (typically tens to hundreds of nanoseconds) without restraints.

-

-

Trajectory Analysis:

-

Analyze the trajectory of the simulation to assess the stability of the ligand-receptor complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

-

Investigate the persistence of key intermolecular interactions identified in the docking pose throughout the simulation.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

-

Conclusion

This technical guide provides a foundational framework for the in silico investigation of this compound. By leveraging data from structurally related analogs, it is predicted that this compound will primarily interact with serotonin, dopamine, and adrenergic receptors. The detailed experimental protocols for molecular docking and molecular dynamics simulations offer a clear path for researchers to computationally model these interactions. The provided quantitative data and signaling pathway visualizations serve as valuable resources for contextualizing and interpreting in silico findings. The application of these computational methodologies will be instrumental in elucidating the pharmacological profile of this compound and accelerating its potential development as a therapeutic agent.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands | MDPI [mdpi.com]

- 8. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets of (3-Methoxyphenyl)(piperazin-1-yl)methanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methoxyphenyl)(piperazin-1-yl)methanone, a key chemical intermediate, serves as a foundational scaffold in the synthesis of a multitude of pharmacologically active agents. While this compound itself has not been extensively profiled for direct biological activity, its integral role in the development of novel therapeutics, particularly for neurological disorders, strongly indicates the potential biological targets of its derivatives. This technical guide consolidates the available information on the downstream applications of this compound, thereby inferring its most probable biological targets. The primary focus lies on the serotonin 5-HT1A receptor and the dopamine D2/D3 receptors, for which numerous derivatives have shown significant affinity and functional activity.

This document provides a comprehensive overview of the quantitative data for representative compounds synthesized from this core structure, detailed experimental protocols for relevant biological assays, and visualizations of key signaling pathways and experimental workflows to aid researchers in drug discovery and development.

Inferred Biological Targets

Based on the extensive use of this compound as a synthetic precursor, its derivatives have been shown to potently and selectively interact with the following key central nervous system receptors:

-

Serotonin 5-HT1A Receptor: A G-protein coupled receptor (GPCR) implicated in the modulation of mood, anxiety, and cognition.[1] Ligands targeting this receptor are investigated for their potential as anxiolytics and antidepressants.

-

Dopamine D2 and D3 Receptors: These GPCRs are established targets for antipsychotic medications and are also explored for their role in substance abuse and Parkinson's disease.[2]

Quantitative Data for Representative Derivatives

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of various derivatives synthesized using the this compound scaffold.

Table 1: Binding Affinities of 5-HT1A Receptor Ligands

| Compound | Modification from Core Structure | Receptor | Ki (nM) | Reference |

| Derivative 1 | Addition of a 1,2,3-benzotriazin-4-one moiety | Human 5-HT1A | 0.059 | [3] |

| Derivative 2 | N-alkylation with a tricyclo[3.3.1.13,7]decan-1-amine moiety | Human 5-HT1A | 1.2 | [4] |

| Derivative 3 | N-alkylation with a 3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine moiety | Human 5-HT1A | 21.3 | [4] |

Table 2: Binding Affinities of Dopamine D2 and D3 Receptor Ligands

| Compound | Modification from Core Structure | Receptor | Ki (nM) | Selectivity (D2/D3) | Reference |

| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i) | N-alkylation and benzamide formation | Human D2 | ~72.4 | ~0.05 | [2] |

| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamide (7i) | Human D3 | ~3.8 | [2] | ||

| Cariprazine | Complex modification | Human D2L | 0.49 - 0.71 | ~0.1 | [5] |

| Cariprazine | Human D3 | 0.085 - 0.3 | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of novel compounds derived from this compound.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the human 5-HT1A receptor.[1][6]

Materials:

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

-

Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compound: Serial dilutions of the compound of interest.

-

Non-specific Control: 10 µM Serotonin.

-

96-well plates, glass fiber filters (GF/B), cell harvester, and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, combine the radioligand (at a concentration close to its Kd), assay buffer, and either the test compound, buffer (for total binding), or non-specific control.

-

Incubation: Add the membrane preparation to initiate the reaction. Incubate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Dopamine D2/D3 Receptor Functional Assay (cAMP Inhibition)

This protocol measures the functional potency of a test compound by quantifying its effect on forskolin-stimulated cAMP production in cells expressing D2 or D3 receptors.[5][7]

Materials:

-

Cell Line: HEK293 cells stably expressing human dopamine D2 or D3 receptors.

-

Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

-

Stimulant: Forskolin.

-

Test Compound: Serial dilutions of the compound of interest.

-

cAMP Detection Kit: (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

-

Assay: Replace the culture medium with assay medium. Add serial dilutions of the test compound (for agonist mode) or a fixed concentration of a dopamine agonist plus serial dilutions of the test compound (for antagonist mode).

-

Stimulation: Add forskolin to all wells except the basal control to stimulate adenylyl cyclase.

-

Incubation: Incubate at 37°C for 30 minutes.

-

cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Visualizations

Signaling Pathways

Caption: 5-HT1A Receptor Signaling Cascade.

Caption: Dopamine D2/D3 Receptor Signaling.

Experimental Workflows

Caption: Radioligand Binding Assay Workflow.

Caption: cAMP Functional Assay Workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 3. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

A Comprehensive Technical Guide to 1-(3-Methoxyphenyl)piperazine (CAS Number: 16015-71-7)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological activities of 1-(3-Methoxyphenyl)piperazine, a versatile piperazine derivative with significant potential in neuroscience research and drug development.

Physicochemical Properties

1-(3-Methoxyphenyl)piperazine is a piperazine derivative with the following key physicochemical properties, summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 16015-71-7 | [1][2] |

| Molecular Formula | C₁₁H₁₆N₂O | [2] |

| Molecular Weight | 192.26 g/mol | [2] |

| Appearance | White to grey or pinkish crystalline powder or clear liquid | [1][3] |

| Melting Point | 201-204 °C | [1] |

| Boiling Point | 150 °C at 0.5 mmHg | [1][2] |

| Density | 1.114 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.5815 | [1][2] |

| Flash Point | 195 °F (91 °C) - closed cup | [2][3] |

| pKa | 8.98 ± 0.10 (Predicted) | [3] |

| Solubility | DMF: 10 mg/mLDMSO: 15 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 10 mg/mL | [3] |

| InChI Key | PZIBVWUXWNYTNL-UHFFFAOYSA-N | [2] |

| SMILES | COc1cccc(c1)N2CCNCC2 | [2] |

Synthesis of 1-(3-Methoxyphenyl)piperazine

A common and efficient method for the synthesis of 1-(3-Methoxyphenyl)piperazine involves the palladium-catalyzed arylation of piperazine with m-bromoanisole.

Experimental Protocol: Synthesis from m-Bromoanisole and Piperazine[4]

Materials:

-

m-Bromoanisole

-

Piperazine

-

Sodium tert-butoxide (NaOtBu)

-

Palladium catalyst (e.g., a solution of a suitable palladium precursor and ligand)

-

o-Xylene (anhydrous)

-

Nitrogen gas

-

Water (deionized)

-

Sodium sulfate (anhydrous)

-

Standard glassware for inert atmosphere reactions (e.g., Kjeldahl flask, dropping funnel, condenser)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 200 mL Kjeldahl flask equipped with a dropping funnel, a condenser, and a thermometer, add piperazine (22 g) and m-bromoanisole (7.99 g) each dissolved in 20 mL of o-xylene. Add sodium tert-butoxide (5.66 g) dissolved in 20 mL of o-xylene.

-

Inert Atmosphere: Flush the flask with nitrogen gas for approximately 20 minutes with stirring.

-

Reaction Initiation: Heat the reaction mixture to 80 °C. At this temperature, add the palladium catalyst solution dropwise from the dropping funnel.

-

Reaction Progression: After the addition of the catalyst, heat the mixture to 120 °C and maintain this temperature for 3 hours with continuous stirring.

-

Work-up: After the reaction is complete, cool the mixture and add 80 mL of water. Transfer the mixture to a separatory funnel and separate the organic phase.

-

Extraction: Extract the aqueous phase with 40 mL of o-xylene.

-

Drying and Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography. Gas chromatographic analysis can be used to determine the yield of N-(3-methoxyphenyl)piperazine.[4]

Biological Activity and Experimental Protocols

1-(3-Methoxyphenyl)piperazine exhibits a complex pharmacological profile, primarily interacting with several key neurotransmitter receptors in the central nervous system.

GABAA Receptor Modulation

1-(3-Methoxyphenyl)piperazine has been identified as an inhibitor of the human α1β2γ2 GABAA receptor.[1] The GABAA receptor is a ligand-gated ion channel that mediates the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.

This protocol is a general procedure for a competitive radioligand binding assay to determine the affinity of 1-(3-Methoxyphenyl)piperazine for the GABAA receptor.

Materials:

-

Rat brain membranes (or cell lines expressing the desired GABAA receptor subtype)

-

[³H]Muscimol (radioligand)

-

GABA (for determining non-specific binding)

-

1-(3-Methoxyphenyl)piperazine (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: